Trimethylsulfonium chloride (CAS 3086-29-1) is a quaternary organosulfur salt utilized primarily as a methylating agent and a precursor for dimethylsulfonium methylide in Corey-Chaykovsky epoxidations [1]. Structurally consisting of a trivalent sulfonium cation paired with a chloride anion, it possesses a molecular weight of 112.62 g/mol[1]. In procurement and process scale-up, this chloride salt is selected over heavier halide analogs to improve atom economy, increase water solubility for biphasic phase-transfer catalysis (PTC), and eliminate the generation of heavy iodine waste streams [2].
Substituting trimethylsulfonium chloride with the more traditional trimethylsulfonium iodide fundamentally alters process economics and reaction dynamics [1]. The iodide salt has a molecular weight of 204.06 g/mol, meaning it delivers significantly less active sulfonium cation per unit mass, increasing raw material requirements [2]. Furthermore, in biphasic phase-transfer catalysis, the iodide counterion can inhibit the reaction or cause it to stall, whereas the chloride salt allows for rapid, quantitative conversion [3]. Finally, the chloride salt is highly hygroscopic and decomposes near 100 °C, whereas the iodide salt is stable up to 203 °C; this thermal disparity means the two salts cannot be subjected to identical drying or heating protocols without risking premature degradation of the chloride[1].
Trimethylsulfonium chloride possesses a molecular weight of 112.62 g/mol, meaning the active trimethylsulfonium cation constitutes approximately 68.5% of its total mass [1]. In contrast, the widely used trimethylsulfonium iodide has a molecular weight of 204.06 g/mol, yielding an active cation mass fraction of only 37.8% [2]. This fundamental mass difference requires substantially higher procurement volumes of the iodide salt to achieve the same stoichiometric equivalents.
| Evidence Dimension | Active cation mass fraction |
| Target Compound Data | 68.5% active cation by mass (MW 112.62 g/mol) |
| Comparator Or Baseline | Trimethylsulfonium iodide: 37.8% active cation by mass (MW 204.06 g/mol) |
| Quantified Difference | 81.2% higher active sulfonium content per gram |
| Conditions | Standard stoichiometric calculation based on molecular weight |
Reduces the total mass of reagent required for large-scale stoichiometric ylide generation, directly lowering procurement volumes and transport costs.
In biphasic phase-transfer catalysis (PTC) for the synthesis of oxiranes, the choice of counterion dictates reaction success. When reacting with benzaldehyde under mild TFPB-catalyzed conditions, trimethylsulfonium chloride achieves quantitative conversion to phenyloxirane within 30 minutes [1]. Conversely, substitution with trimethylsulfonium iodide causes the reaction to stall prematurely, leaving up to 55% of the benzaldehyde unreacted after 1 hour due to counterion interference [1].
| Evidence Dimension | Benzaldehyde conversion to phenyloxirane |
| Target Compound Data | Quantitative conversion within 30 minutes |
| Comparator Or Baseline | Trimethylsulfonium iodide: Reaction stalled with 55% unreacted benzaldehyde after 1 hour |
| Quantified Difference | Complete conversion vs. 45% maximum conversion |
| Conditions | Biphasic mixture of dichloromethane and concentrated aqueous NaOH with TFPB catalyst |
Demonstrates that the chloride salt is strictly required for certain mild, biphasic epoxidation protocols where the iodide salt fails.
The thermal stability of trimethylsulfonium halides varies significantly, impacting process safety and drying protocols. Trimethylsulfonium chloride decomposes at approximately 100 °C [1]. In direct comparison, trimethylsulfonium iodide is thermally stable up to 203–207 °C, and the bromide salt up to 172 °C[1]. This lower decomposition threshold for the chloride salt strictly precludes the use of high-temperature thermal drying, necessitating vacuum or desiccant-based moisture removal.
| Evidence Dimension | Decomposition temperature |
| Target Compound Data | ~100 °C |
| Comparator Or Baseline | Trimethylsulfonium iodide: 203–207 °C |
| Quantified Difference | >100 °C lower thermal stability limit |
| Conditions | Standard thermal degradation assay |
Dictates process safety limits and drying protocols, requiring vacuum or desiccant drying at low temperatures rather than standard thermal drying.
Industrial scale-up of methylation or ylide-transfer reactions requires careful management of halogenated waste. Utilizing trimethylsulfonium chloride generates 35.45 g of chloride waste per mole of reactive ylide[1]. Substituting this with trimethylsulfonium iodide generates 126.90 g of iodide waste per mole[2]. This represents a 72% reduction in halogen waste mass, significantly lowering disposal costs and environmental impact for large-scale manufacturing.
| Evidence Dimension | Halogen byproduct mass per mole of reactive ylide |
| Target Compound Data | 35.45 g of chloride waste per mole |
| Comparator Or Baseline | Trimethylsulfonium iodide: 126.90 g of iodide waste per mole |
| Quantified Difference | 72% reduction in halogen waste mass |
| Conditions | Stoichiometric byproduct generation per mole of dimethylsulfonium methylide formed |
Substantially lowers waste disposal costs and environmental burden in industrial-scale methylation or epoxidation workflows.
For the synthesis of oxiranes using phase-transfer catalysis, trimethylsulfonium chloride is the required precursor. Its specific solubility and lack of iodide-induced reaction stalling allow for quantitative conversion under mild, biphasic conditions without the need for harsh bases like sodium hydride [1].
In large-scale manufacturing requiring methyl transfer, the chloride salt is selected over the iodide or bromide analogs to maximize atom economy and reduce raw material mass by over 40% [2]. This directly reduces transport costs and reactor volume requirements.
Processes constrained by strict environmental or waste-disposal budgets utilize the chloride salt to achieve a 72% reduction in halogen byproduct mass per stoichiometric equivalent compared to the iodide analog, significantly lowering the cost of waste stream remediation [2].